4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
The compound 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one features a cyclopenta[d]pyrimidin-2(5H)-one core fused to a dihydrothiophene ring. Key structural elements include:
- A 3-hydroxypropyl group at position 1, enhancing solubility and hydrogen-bonding capacity.
- A bicyclic system combining pyrimidinone and cyclopentane moieties, which may influence conformational rigidity and bioactivity.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-13-7-5-12(6-8-13)11-23-16-14-3-1-4-15(14)20(9-2-10-21)17(22)19-16/h5-8,21H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUGSYVBUREMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Cl)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and cyclopentanone derivatives.
Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the cyclopenta[d]pyrimidinone core.
Attachment of the Hydroxypropyl Group: This can be accomplished through an alkylation reaction using a suitable hydroxypropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorobenzyl group can be reduced to a benzyl group, and the cyclopenta[d]pyrimidinone core can undergo reduction to form dihydro derivatives.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives or dihydro compounds.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the hydroxypropyl group may form hydrogen bonds with target molecules. The cyclopenta[d]pyrimidinone core may interact with active sites, modulating the activity of the target.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Related Compounds
Key Observations:
- Substituent Effects: The 3-hydroxypropyl group distinguishes it from analogs with methyl or phenyl substituents, improving aqueous solubility. The 4-chlorobenzylthio group parallels the 4-Cl-phenyl group in , suggesting shared halogen-mediated bioactivity (e.g., enzyme inhibition).
- Thioether vs. Thione: Unlike dihydropyrimidine-2-thiones , the target compound’s thioether linkage may reduce redox sensitivity while maintaining sulfur’s role in hydrophobic interactions.
Pharmacological Potential
While direct data are lacking, inferences can be drawn from analogs:
- Anti-inflammatory Potential: The hydroxypropyl group’s hydrogen-bonding capacity may mimic anti-inflammatory substituents in chromenones .
Biological Activity
The compound 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a member of the cyclopentapyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex structure characterized by a cyclopenta[d]pyrimidine core with a chlorobenzylthio group and a hydroxypropyl substituent. Its molecular formula is , and it possesses a molecular weight of approximately 390.9 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of cyclopentapyrimidines exhibit significant antitumor properties. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer).
- IC50 Values : The compound's analogs demonstrated IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating potent anti-proliferative effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 2.24 | Apoptosis induction |
| Compound B | MCF-7 | 1.74 | Cell cycle arrest |
| Compound C | HepG2 | 9.20 | EGFR inhibition |
These findings suggest that the target compound may induce apoptosis and inhibit cell proliferation through mechanisms such as EGFR inhibition and cell cycle arrest at specific phases (S and G2/M) .
Antimicrobial Activity
In addition to antitumor effects, cyclopentapyrimidine derivatives have been evaluated for their antimicrobial properties. Preliminary studies indicate that certain analogs exhibit activity against a range of bacteria and fungi:
- Mechanism : The antimicrobial action is likely due to the disruption of cellular processes in pathogens.
- Sensitivity : Some synthesized compounds showed enhanced activity against resistant strains.
Case Studies
One notable study involved the synthesis and evaluation of various analogs derived from the parent compound. These analogs were tested for their ability to induce apoptosis in cancer cells. Flow cytometric analysis revealed significant increases in apoptotic cells when treated with the compound at concentrations as low as 2 µM .
Another study focused on the structural modifications of related compounds, which emphasized the importance of specific functional groups in enhancing biological activity. For example, changes to the pyrazolo[3,4-d]pyrimidine scaffold resulted in varying degrees of potency against different cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
